(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.: 3068-31-3
VCID: VC20773613
InChI: InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1
SMILES: CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Molecular Formula: C11H15BrO7
Molecular Weight: 339.14 g/mol

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.: 3068-31-3

Cat. No.: VC20773613

Molecular Formula: C11H15BrO7

Molecular Weight: 339.14 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate - 3068-31-3

Specification

CAS No. 3068-31-3
Molecular Formula C11H15BrO7
Molecular Weight 339.14 g/mol
IUPAC Name [(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Standard InChI InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1
Standard InChI Key AVNRQUICFRHQDY-YTWAJWBKSA-N
Isomeric SMILES CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Canonical SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br

Introduction

Chemical Structure and Basic Properties

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate belongs to the class of brominated tetrahydropyrans, characterized by a six-membered heterocyclic ring containing an oxygen atom and a bromine substituent. The compound features specific stereochemistry as indicated in its name, with three acetate groups positioned at the 3, 4, and 5 positions of the pyran ring.

Chemical Identity

The compound is uniquely identified through several standard chemical identifiers, which are presented in Table 1 below:

ParameterValue
IUPAC Name[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
CAS Number3068-31-3
MDL NumberMFCD00070174
Molecular FormulaC₁₁H₁₅BrO₇
Molecular Weight339.14 g/mol

Table 1: Chemical identifiers for (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Structural Features

The stereochemical configuration of this compound is crucial to its reactivity and applications. The "2R,3R,4S,5R" prefix in its name indicates the specific spatial arrangement of substituents at these carbon positions. The molecule contains:

  • A tetrahydropyran ring (six-membered ring with one oxygen atom)

  • A bromine atom at position 2 with R configuration

  • Three acetate groups (-OCOCH₃) at positions 3, 4, and 5 with R, S, and R configurations respectively

The arrangement of these functional groups creates a unique chemical environment that influences the compound's behavior in organic reactions and potential biological interactions.

Synthesis and Preparation

The synthesis of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically follows established methodologies in carbohydrate chemistry. While specific synthesis information for this exact compound is limited in the provided sources, related compounds follow similar synthetic pathways that can be extrapolated.

Common Synthetic Routes

Based on the synthesis of the related compound (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate, the bromination typically involves treating a protected sugar derivative with hydrogen bromide in acetic acid . A general synthetic pathway likely includes:

  • Starting with an appropriate pyranose derivative

  • Protection of hydroxyl groups as acetates

  • Selective bromination at the anomeric position using HBr in acetic acid

  • Purification to obtain the target compound

Applications in Organic Synthesis

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules containing tetrahydropyran rings.

Synthetic Utility

The compound's usefulness in synthesis stems from several key features:

  • The bromine at position 2 serves as a good leaving group for nucleophilic substitution reactions

  • The acetate groups can be selectively deprotected to reveal hydroxyl groups for further functionalization

  • The stereochemical configuration allows for stereoselective transformations

  • The tetrahydropyran scaffold is a common motif in many natural products and bioactive compounds

Role in Carbohydrate Chemistry

As a derivative related to protected carbohydrates, this compound can serve as a glycosyl donor in glycosylation reactions. The bromine at the anomeric position activates the compound for glycosidic bond formation, which is essential in carbohydrate synthesis and oligosaccharide assembly .

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity analysis of such compounds, typically using C18 reverse phase columns as mentioned for the analysis of related compounds .

Current Research and Future Perspectives

Future Research Directions

Potential areas for future investigation may include:

  • Exploring novel methodologies for the stereoselective functionalization of the brominated position

  • Developing catalytic methods for glycosylation using this compound

  • Investigating the compound's utility in the synthesis of natural products containing tetrahydropyran rings

  • Exploring its applications in medicinal chemistry and drug discovery

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